

# discovery and initial characterization of DAR-1

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## Compound of Interest

Compound Name: DAR-1

Cat. No.: B3026483

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An In-Depth Technical Guide on the Discovery and Initial Characterization of **DAR-1** (DOP-1) in *C. elegans*

This guide provides a comprehensive overview of the discovery, molecular and pharmacological characterization, and functional role of the dopamine receptor **DAR-1**, officially designated as DOP-1, in the model organism *Caenorhabditis elegans*. It is intended for researchers, scientists, and drug development professionals interested in the fundamental mechanisms of dopamine signaling.

## Discovery and Molecular Identity

DOP-1 was first identified through in-silico analysis of the *C. elegans* genome, using mammalian dopamine receptor sequences as queries. This search highlighted the gene locus F15A8.5 as a putative dopamine receptor. Subsequent molecular cloning via reverse transcription-polymerase chain reaction (RT-PCR) from *C. elegans* cDNA confirmed its identity.

The *dop-1* gene encodes a seven-transmembrane G-protein coupled receptor (GPCR), homologous to the mammalian D1-like dopamine receptor family (D1 and D5).[1] Molecular analysis revealed the existence of at least two splice variants, *dop-1l* (long) and *dop-1s* (short), which are generated by the alternative splicing of an exon within the third intracellular loop.[2] This region is critical for G-protein coupling specificity, suggesting that these isoforms may have distinct signaling properties.

## Quantitative Data

The initial characterization of DOP-1 involved its heterologous expression in cell lines to determine its pharmacological and biochemical properties. The following tables summarize the key quantitative findings.

**Table 2.1: Radioligand Binding and G-Protein Coupling**

Parameter	Value / Observation	Cell System	Reference
Radioligand	[ <sup>125</sup> I]iodo-LSD	COS-7	Suo et al., 2003
Dissociation Constant (Kd)	~3 nM	COS-7	Suo et al., 2003
G-Protein Coupling	Gas (sensitive to Cholera Toxin)	COS-7, Xenopus oocytes	Sanyal et al., 2004
G-Protein Activation	Dopamine-stimulated [ <sup>35</sup> S]GTP-γ-S binding	COS-7	Sanyal et al., 2004
Second Messenger	Increases intracellular cAMP levels	CHO-K1	Sanyal et al., 2004

**Table 2.2: Pharmacological Profile of DOP-1**

This table summarizes the functional effects of various ligands on DOP-1-mediated cAMP accumulation in CHO-K1 cells. Unlike typical mammalian D1 receptors, DOP-1 shows a unique pharmacological profile.

Ligand	Class	Effect on DOP-1	Potency / Notes	Reference
Dopamine	Endogenous Agonist	Agonist	Potent activator of cAMP production.	Sanyal et al., 2004
SKF38390	Mammalian D1 Agonist	Agonist	~1000-fold less potent than dopamine.	Sanyal et al., 2004
SCH23390	Mammalian D1 Antagonist	Agonist	Acts as an agonist only at high concentrations (1 $\mu$ M). Does not bind with high affinity.	Sanyal et al., 2004
(+)-Butaclamol	Mammalian D2 Antagonist	Inverse Agonist	Reduces basal cAMP levels.	Sanyal et al., 2004
Haloperidol	Mammalian D2 Antagonist	Inverse Agonist	Reduces basal cAMP levels.	Sanyal et al., 2004
cis-Flupenthixol	Mixed D1/D2 Antagonist	Inverse Agonist	Reduces basal cAMP levels.	Sanyal et al., 2004

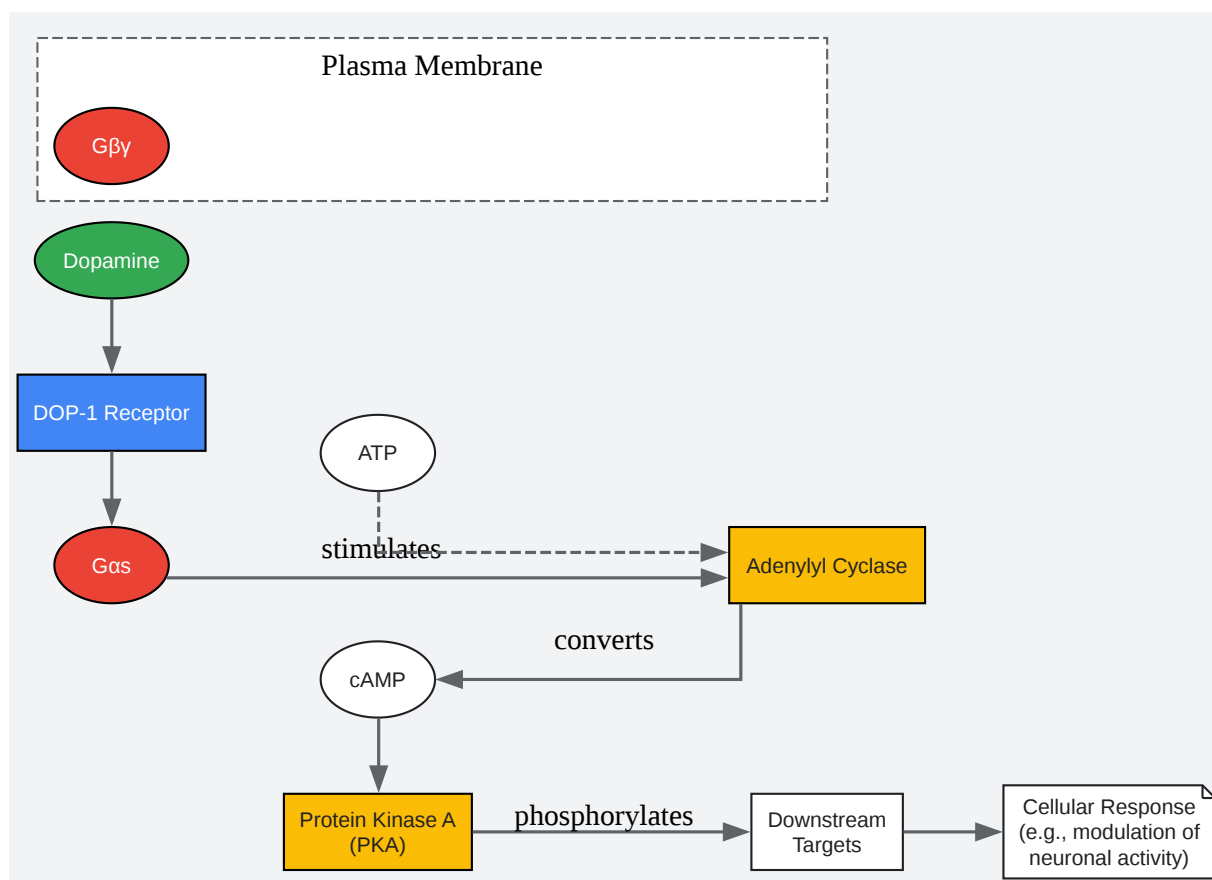
**Table 2.3: In Vivo Functional Characterization (Phenotypes of dop-1 mutants)**

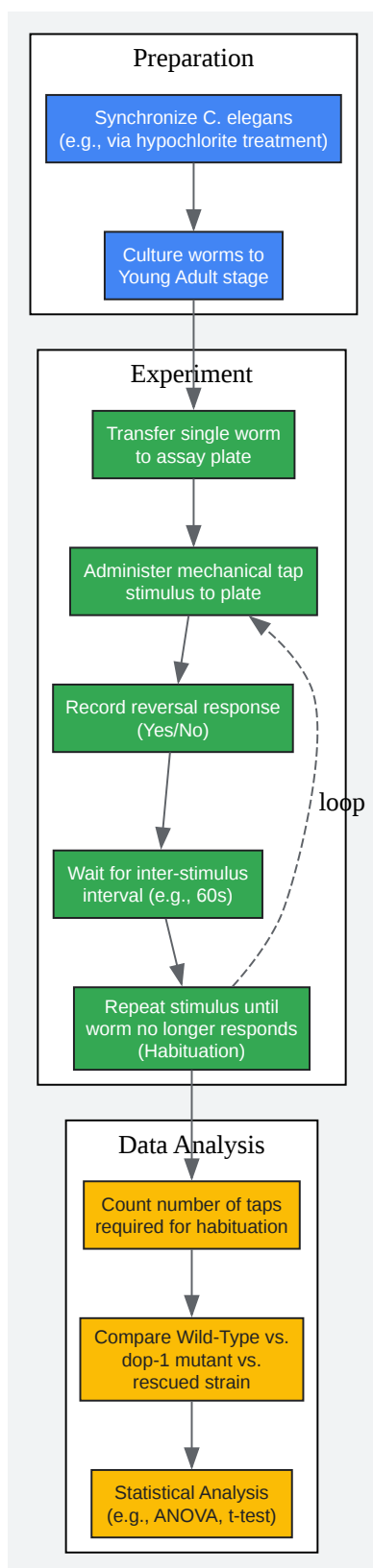
Behavior	Phenotype of dop-1 Null Mutant	Notes	Reference
Mechanosensory Habituation	Faster habituation to tap stimulus.	The number of taps required to induce cessation of reversals is significantly reduced. This phenotype is rescued by a wild-type dop-1 transgene.	Sanyal et al., 2004
Basal Slowing Response	Defective slowing of locomotion on a bacterial lawn.	Dopamine mediates slowing in well-fed animals, a response that is impaired in dop-1 mutants.	Chase et al., 2004
Swimming Behavior	Failure to sustain swimming over time.	While initiation of swimming is normal, dop-1 is required for maintaining the behavior after several minutes.	Xu et al., 2021
Egg Laying	No significant defect.	Dopamine's inhibition of serotonin-induced egg-laying does not require DOP-1.	Sanyal et al., 2004

## Signaling Pathways and Workflows

### DOP-1 Canonical Signaling Pathway

DOP-1 functions as a canonical D1-like receptor. Upon binding dopamine, it undergoes a conformational change that activates the associated heterotrimeric G-protein, specifically stimulating the G $\alpha$ s subunit. This leads to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.





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